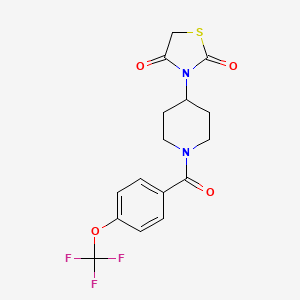
3-(1-(4-(三氟甲氧基)苯甲酰基)哌啶-4-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a piperidine ring, and a trifluoromethoxybenzoyl group
科学研究应用
3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antihyperglycemic agent and other therapeutic properties.
Biological Research: The compound’s unique structure makes it a candidate for studying various biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.
准备方法
The synthesis of 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzoyl chloride with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on certain enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds include other thiazolidine derivatives and piperidine-based molecules. What sets 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione apart is the presence of the trifluoromethoxy group, which can enhance its pharmacological properties and stability . Other similar compounds might include:
These comparisons highlight the unique structural features and potential advantages of 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione in various applications.
生物活性
3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a thiazolidine ring, a piperidine ring, and a trifluoromethoxybenzoyl moiety, which collectively enhance its biological activity and pharmacological properties.
The biological activity of this compound primarily stems from its interaction with cellular proteins, notably cereblon, which plays a crucial role in protein degradation pathways. The binding of 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione to cereblon alters these pathways, influencing various cellular processes such as signal transduction and gene expression. This mechanism suggests potential applications in treating diseases characterized by dysregulated protein degradation pathways, including certain cancers and metabolic disorders.
Biological Activities
Research indicates that the compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiazolidine-2,4-dione compounds can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanisms involved include both extrinsic and intrinsic apoptotic pathways .
- Antidiabetic Properties : The compound has been investigated for its antihyperglycemic effects. In experimental models, it has demonstrated the ability to enhance glucose uptake in insulin-resistant conditions, suggesting its potential as an insulin sensitizer .
- Antibacterial Activity : Preliminary evaluations indicate that the compound possesses antibacterial properties against various Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of thiazolidine derivatives against human cancer cell lines. Among the tested compounds, one derivative showed significantly lower IC50 values compared to standard treatments like irinotecan, indicating superior efficacy in inhibiting cancer cell growth .
- Metabolic Disorder Reversal : In high-carbohydrate diet-induced insulin-resistant mice, certain thiazolidine derivatives were able to reverse hyperglycemia and other metabolic dysregulations. These findings highlight the compound's potential in managing metabolic disorders such as type 2 diabetes .
Structure-Activity Relationship (SAR)
The unique combination of structural moieties in 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione may provide synergistic effects enhancing its biological activity compared to simpler analogs. The trifluoromethoxy group is particularly noted for improving pharmacokinetic properties and increasing binding affinity to target proteins.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiazolidine-2,4-dione | Contains thiazolidine core | Simpler structure without piperidine or trifluoromethoxy group |
| Piperidine derivatives | Incorporate piperidine ring | Varying biological activities but lack thiazolidine moieties |
| Thiazole derivatives | Feature thiazole ring | Known for diverse biological activities but structurally distinct from thiazolidinediones |
属性
IUPAC Name |
3-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-10(2-4-12)14(23)20-7-5-11(6-8-20)21-13(22)9-26-15(21)24/h1-4,11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNASPLUELRNDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














